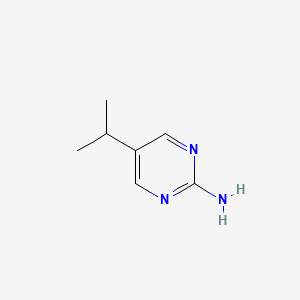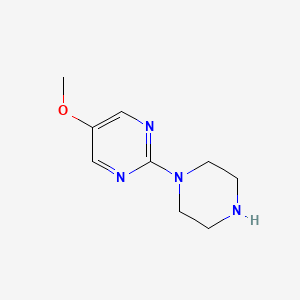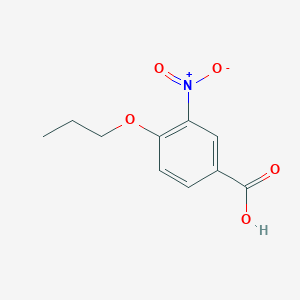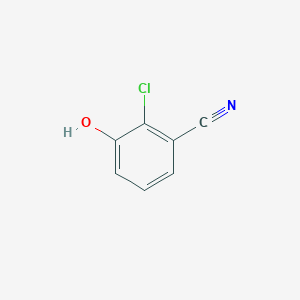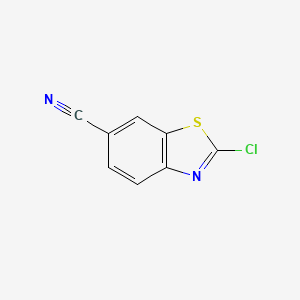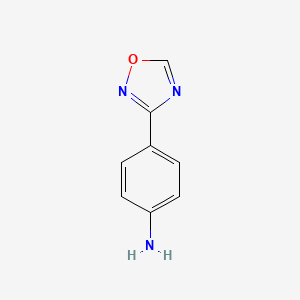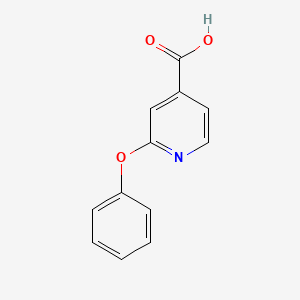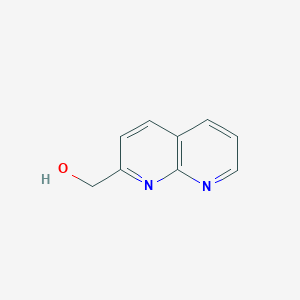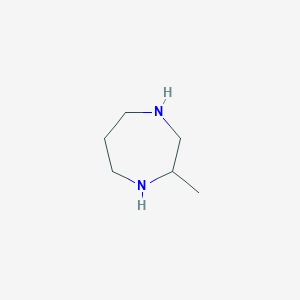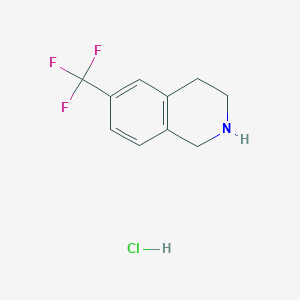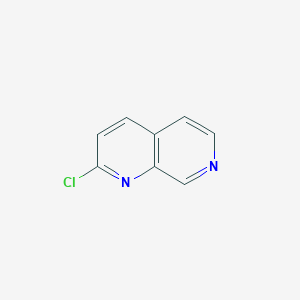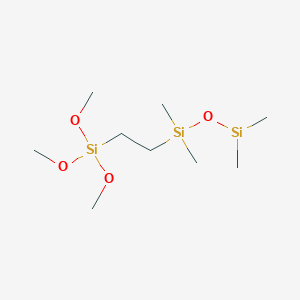
1,1,3,3-四甲基-1-(2-(三甲氧基硅烷基)乙基)二硅氧烷
描述
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is a specialty siloxane compound with the molecular formula C9H25O4Si3 and a molecular weight of 281.55 g/mol . It is a clear, colorless or light yellow liquid that reacts slowly with moisture or water . This compound is commonly used in various industrial and research applications due to its unique chemical properties.
科学研究应用
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane has a wide range of scientific research applications, including:
作用机制
Target of Action
The primary targets of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane It is known that this compound is used as an intermediate in organic synthesis and pharmaceutical production .
Biochemical Pathways
The specific biochemical pathways affected by 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane Given its use in organic synthesis and pharmaceutical production, it may be involved in various chemical reactions leading to the formation of complex organic compounds .
Action Environment
The action, efficacy, and stability of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane can be influenced by various environmental factors. For instance, the presence of moisture or water can lead to hydrolysis of the trimethoxysilyl group . Additionally, temperature, pH, and the presence of other chemicals can also affect its reactivity and stability.
生化分析
Biochemical Properties
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane plays a significant role in biochemical reactions, particularly in hydrosilylation and dehydrogenative silylation reactions. It interacts with various enzymes and proteins, acting as a reducing agent and hydride source. The compound’s electrophilic nature allows it to participate in reactions with nucleophilic biomolecules, facilitating the formation of silicon-carbon bonds .
Cellular Effects
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane influences cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to changes in cellular responses. The compound’s interaction with cell membranes and intracellular proteins can alter cell function and viability .
Molecular Mechanism
At the molecular level, 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in mRNA and protein levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane can change over time due to its stability and degradation properties. The compound is relatively stable under controlled conditions but can degrade in the presence of moisture or extreme temperatures. Long-term exposure to the compound may result in cumulative effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating a dose-dependent response in biological systems .
Metabolic Pathways
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Enzymes such as cytochrome P450 may play a role in the biotransformation of the compound .
Transport and Distribution
Within cells and tissues, 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution. Localization and accumulation of the compound can affect its activity and function .
Subcellular Localization
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in specific subcellular locations can modulate biochemical pathways and cellular responses .
准备方法
The synthesis of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane typically involves the hydrosilylation reaction of vinyltrimethoxysilane with 1,1,3,3-tetramethyldisiloxane . This reaction is catalyzed by platinum-based catalysts under controlled conditions to ensure high yield and purity . Industrial production methods often involve large-scale batch or continuous processes to meet the demand for this compound in various applications .
化学反应分析
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane undergoes several types of chemical reactions, including:
Common reagents used in these reactions include platinum catalysts, aldehydes, and various unsaturated organic compounds . The major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized siloxane derivatives .
相似化合物的比较
1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyldisiloxane: This compound is a simpler siloxane with similar reducing properties but lacks the trimethoxysilyl group, limiting its functionalization potential.
Vinyltrimethoxysilane: This compound is used as a precursor in the synthesis of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane and has similar reactivity but different applications.
1,3-Diallyltetrakis(trimethylsiloxy)disiloxane: This compound has multiple siloxane groups and is used in different industrial applications.
The uniqueness of 1,1,3,3-Tetramethyl-1-(2-(trimethoxysilyl)ethyl)disiloxane lies in its combination of the trimethoxysilyl group with the disiloxane backbone, providing both reactivity and stability for various applications .
属性
CAS 编号 |
137407-65-9 |
|---|---|
分子式 |
C9H26O4Si3 |
分子量 |
282.56 g/mol |
IUPAC 名称 |
dimethylsilyloxy-dimethyl-(2-trimethoxysilylethyl)silane |
InChI |
InChI=1S/C9H26O4Si3/c1-10-16(11-2,12-3)9-8-15(6,7)13-14(4)5/h14H,8-9H2,1-7H3 |
InChI 键 |
BFQCAXFSZDLJSN-UHFFFAOYSA-N |
SMILES |
CO[Si](CC[Si](C)(C)O[Si](C)C)(OC)OC |
规范 SMILES |
CO[Si](CC[Si](C)(C)O[SiH](C)C)(OC)OC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


